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Compound of Interest

Compound Name: 1,6-Naphthyridine-3,8-diamine

CAS No.: 1864060-88-7

Cat. No.: B1461873

Get Quote

Executive Summary
Naphthyridines (diazanaphthalenes) represent a critical class of fused heterocyclic compounds

in medicinal chemistry.[1] Characterized by two fused pyridine rings, they exist in six isomeric

forms. This guide provides a deep technical analysis of these isomers, focusing on their

physicochemical distinctions, synthetic pathways, and pharmacological utility. Particular

emphasis is placed on the 1,8-naphthyridine scaffold due to its foundational role in the

quinolone antibiotic class (e.g., nalidixic acid).[1]

Part 1: Structural Analysis & Nomenclature
The Six Isomers
Naphthyridines are defined by the placement of the two nitrogen atoms within the naphthalene

framework.[1] While often collectively termed "diazanaphthalenes," precise IUPAC

nomenclature dictates the numbering based on the fusion points.
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Isomer IUPAC Name
Key Structural
Feature

Primary Utility

1,5-Naphthyridine 1,5-naphthyridine

Nitrogen atoms in

distal rings (positions

1,5)

Antiproliferative

agents,

Topoisomerase I

inhibitors

1,6-Naphthyridine 1,6-naphthyridine

Nitrogen atoms in

distal rings (positions

1,[2]6)

Ligands in

coordination chemistry

1,7-Naphthyridine 1,7-naphthyridine

Nitrogen atoms in

distal rings (positions

1,7)

Antitumor alkaloids

(marine sources)

1,8-Naphthyridine 1,8-naphthyridine

Nitrogen atoms in

distal rings (positions

1,[2]8)

Dominant scaffold for

antibacterial drugs;

binucleating ligand

2,6-Naphthyridine 2,6-naphthyridine

Nitrogen atoms in

distal rings (positions

2,6)

High melting point

isomer; less common

in drugs

2,7-Naphthyridine 2,7-naphthyridine

Nitrogen atoms in

distal rings (positions

2,7)

Natural product

alkaloids (e.g.,

lophocladines)

Structural Relationships (Visualization)
The following diagram illustrates the classification and precursor relationships for the primary

isomers.
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Figure 1. Classification and primary synthetic precursors for key naphthyridine isomers.

Part 2: Physicochemical Properties[3]
The placement of nitrogen atoms significantly influences the electron density distribution,

affecting basicity (pKa), solubility, and reactivity.

Comparative Properties Table
Property 1,5-Naphthyridine 1,8-Naphthyridine 2,6-Naphthyridine

Melting Point 75°C 98–99°C 114–115°C (Highest)

pKa (approx) 2.91 3.36 ~2.10

Dipole Moment 0 D (Symmetrical) ~2.5 D 0 D (Symmetrical)

Solubility

Soluble in organic

solvents; mod. water

solubility

Soluble in alcohol,

ether; forms hydrates

Low solubility due to

crystal packing

Reactivity
Electrophilic

substitution at C3/C7

Nucleophilic attack at

C2/C7; Coordination

at N1/N8

Less reactive to

electrophiles
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Expert Insight: Basicity and Coordination
1,8-Naphthyridine is unique because its nitrogen lone pairs are oriented in a manner that

allows for the formation of stable 4-membered chelate rings with metal ions. This "bite angle"

makes it an exceptional binucleating ligand. In contrast, 1,5-naphthyridine is centrosymmetric;

its lone pairs point in opposite directions, preventing chelation but allowing it to act as a

bridging ligand in supramolecular assemblies.

Part 3: Synthetic Methodologies
Strategic Overview
Two classical methods dominate the synthesis of naphthyridines:

Skraup Reaction: Involves heating an aminopyridine with glycerol and sulfuric acid in the

presence of an oxidizing agent.[3] While effective for 1,5- and 1,6- isomers, it is notoriously

violent and requires careful temperature control.

Friedländer Condensation: A more controlled approach, particularly for 1,8-naphthyridines. It

involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing

an

-methylene group.

Detailed Protocol: Green Synthesis of 1,8-Naphthyridine
Rationale: This protocol utilizes a modified Friedländer synthesis using water as a solvent and

choline hydroxide (ChOH) as a catalyst. This avoids hazardous organic solvents and high

temperatures associated with the traditional Skraup method.

Reagents:

2-Aminonicotinaldehyde (1.0 eq)

Carbonyl derivative (e.g., Acetone for 2-methyl-1,8-naphthyridine) (3.0 eq)

Choline Hydroxide (ChOH) (1 mol% catalyst)

Solvent: Distilled Water
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Step-by-Step Workflow:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-

aminonicotinaldehyde (0.5 mmol) in 1.0 mL of distilled water.

Addition: Add the carbonyl substrate (1.5 mmol, e.g., acetone) to the aqueous mixture.

Catalysis: Add Choline Hydroxide (ChOH) (approx. 3

L of 1 mol% solution).

Reaction: Stir the mixture vigorously at 50°C under a nitrogen atmosphere.

Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). Reaction is

typically complete within 4–6 hours.

Work-up:

Cool the mixture to room temperature.

Extract with Ethyl Acetate (

mL).

Wash the combined organic layers with brine (

mL).

Dry over anhydrous

and concentrate under reduced pressure.

Purification: If necessary, purify via column chromatography (Silica gel, EtOAc/Hexane

gradient).

Yield Validation: Expect a cream/yellow solid. For 2-methyl-1,8-naphthyridine, yield is

typically >90%.

Synthetic Pathway Visualization
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Figure 2. Mechanism of the Choline Hydroxide catalyzed Friedländer synthesis.

Part 4: Medicinal Chemistry & Applications[1][4][5]
[6]
Pharmacology of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is the pharmacophore for the "quinolone" class of antibiotics

(technically naphthyridones).

Mechanism of Action: They inhibit bacterial DNA gyrase (Topoisomerase II) and

Topoisomerase IV, preventing DNA replication.

Key Drug:Nalidixic Acid.[1] It was the first synthetic quinolone antibiotic.

SAR (Structure-Activity Relationship):

N-1 Position: Alkyl groups (ethyl, cyclopropyl) enhance potency.

C-3 Position: A carboxylic acid is essential for binding to the DNA-gyrase complex.

C-4 Position: A keto group is required for hydrogen bonding.

Biological Pathway Diagram
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Figure 3. Mechanism of Action for antibacterial 1,8-naphthyridines.

Emerging Applications
Beyond antibiotics, recent research highlights:

1,6-Naphthyridines: Investigated as HIV-1 integrase inhibitors.

1,5-Naphthyridines: Potent receptor tyrosine kinase inhibitors (TGF-

).
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Supramolecular Chemistry: 1,8-naphthyridine derivatives serve as sensors for neutral

molecules (e.g., urea) via hydrogen bonding patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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